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Compound of Interest

Compound Name: 5-Bromopentan-1-ol

Cat. No.: B046803

5-Bromopentan-1-ol: A Bifunctional Building
Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

5-Bromopentan-1-ol (CAS No: 34626-51-2) is a versatile bifunctional molecule widely
employed in organic synthesis.[1][2] Its structure, featuring a primary alkyl bromide and a
primary hydroxyl group, allows for selective and sequential chemical transformations, making it
a valuable building block for the construction of complex molecular architectures.[1][3] This
guide provides a comprehensive overview of the synthesis, key reactions, and applications of
5-bromopentan-1-ol, with a focus on quantitative data, detailed experimental protocols, and
logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromopentan-1-ol is presented in the
table below.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b046803?utm_src=pdf-interest
https://www.benchchem.com/product/b046803?utm_src=pdf-body
https://patents.google.com/patent/US9162974B2/en
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://patents.google.com/patent/US9162974B2/en
https://patents.google.com/patent/CN102264694A/en
https://www.benchchem.com/product/b046803?utm_src=pdf-body
https://www.benchchem.com/product/b046803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Property Value
CAS Number 34626-51-2
Molecular Formula CsH11BrO

Molecular Weight 167.04 g/mol [4]

Appearance Colorless to pale yellow liquid[5]
Boiling Point 117 °C at 20 mmHg[6]

Density 1.38 g/cm3[2]

Refractive Index (n20/D)

1.482[2]

Solubility

Slightly soluble in water; soluble in common
organic solvents like ethanol, acetone, and
ether.[5]

Synthesis of 5-Bromopentan-1-ol

The most common and efficient method for the synthesis of 5-bromopentan-1-ol is the

selective monobromination of 1,5-pentanediol using hydrobromic acid.[1][7]

Experimental Protocol: Synthesis from 1,5-

Pentanediol[7]

e Reagents:
o 1,5-Pentanediol (1.0 eq)
o 40% Hydrobromic acid (1.5 eq)
o Benzene
o 5% Sodium hydroxide solution
o 10% Hydrochloric acid

o Saturated brine
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o Anhydrous sodium sulfate
o Petroleum ether

o Ethyl acetate

e Procedure:

o To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic
acid (28 mL, 0.2 mol), and 60 mL of benzene.

o Heat the mixture in an oil bath at 70-80 °C for 15 hours, monitoring the reaction by TLC
until the starting material is consumed.

o After cooling to room temperature, wash the reaction mixture successively with 5% sodium
hydroxide solution, 10% hydrochloric acid, and saturated brine.

o Dry the organic layer over anhydrous sodium sulfate.

o Purify the crude product by silica gel column chromatography using a mixture of petroleum
ether and ethyl acetate (8:1 v/v) as the eluent.

o Concentrate the purified fractions to obtain 5-bromopentan-1-ol as a colorless to pale
yellow liquid.

e Yield: 89.1%[7]

Reactions of the Bifunctional Groups

The synthetic utility of 5-bromopentan-1-ol stems from the differential reactivity of its two
functional groups. The primary alkyl bromide is susceptible to nucleophilic substitution, while
the primary alcohol can undergo a variety of transformations including oxidation, esterification,
and etherification.

Reactions at the C-Br Bond: Nucleophilic Substitution

The bromine atom serves as a good leaving group, facilitating Sn2 reactions with a wide range
of nucleophiles.[1]
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Table of Nucleophilic Substitution Reactions

Nucleophile Reagent Product Yield
) Sodium azide (NaNs) ) )
Azide ) 5-Azidopentan-1-ol High (protocol below)
in DMF
5-
Amine Dimethylamine (Dimethylamino)penta -
n-1-ol
. . _ , 5-(Phenylthio)pentan-
Thiol Sodium thiophenoxide -
1-ol
5-(Benzyloxy)pentan-
Alkoxide Sodium benzyloxide 1 (I yioxy)p -
-0
6-
Cyanide Sodium cyanide o -
Hydroxyhexanenitrile
e Reagents:

o 5-Bromopentan-1-ol (1.0 eq)

[¢]

o

Water

o

[¢]

e Procedure:

Diethyl ether

Sodium azide (1.5 eq)

Dimethylformamide (DMF)

o Dissolve 5-bromopentan-1-ol in DMF in a round-bottom flask.

o Add sodium azide to the solution and stir the mixture at room temperature. The reaction

can be gently heated to increase the rate.

o Monitor the reaction by TLC.
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o Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

o Wash the combined organic layers with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure to yield 5-azidopentan-1-ol.

 Yield: While a specific yield for this reaction was not found in the provided search results, this
is a standard high-yielding transformation.[2]

Reactions at the C-OH Bond

The primary alcohol functionality can be readily transformed into other functional groups.

The oxidation of 5-bromopentan-1-ol can be controlled to yield either the corresponding
aldehyde or carboxylic acid.[2]

o To 5-Bromopentanal: Mild oxidizing agents are required to prevent over-oxidation. The
Swern oxidation is a common and effective method.[2][8]

Experimental Protocol: Swern Oxidation to 5-Bromopentanal[8][9]
o Reagents:

= Oxalyl chloride (1.5 eq)

» Dimethyl sulfoxide (DMSO) (2.7 eq)

» 5-Bromopentan-1-ol (1.0 eq)

» Triethylamine (7.0 eq)

» Dichloromethane (DCM)
o Procedure:

» To a solution of oxalyl chloride in DCM at -78 °C, add a solution of DMSO in DCM
dropwise.

» After stirring for 5 minutes, add a solution of 5-bromopentan-1-ol in DCM dropwise.
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Stir the mixture at -78 °C for 30 minutes.

Add triethylamine dropwise and allow the reaction to warm to room temperature.

Quench the reaction with water and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate. The crude product can be purified by column chromatography.

o Yield: The Swern oxidation is generally a high-yielding reaction.

e To 5-Bromopentanoic Acid: Stronger oxidizing agents are used for this transformation.[2]
The hydroxyl group can be acylated to form esters, which can also serve as a protecting group.
Experimental Protocol: Synthesis of 5-Bromopentyl Acetate[1]

e Reagents:

[e]

5-Bromopentan-1-ol (1.0 eq)

o

Acetic anhydride (1.1 eq)

[¢]

Anhydrous sodium carbonate (1.2 eq)

[¢]

N,N-Dimethyl-4-aminopyridine (DMAP) (0.1 eq)

Toluene

[e]

e Procedure:

o To a reaction flask, add 5-bromopentan-1-ol (33.4 g, 200 mmol), anhydrous sodium
carbonate (25.4 g, 240 mmol), DMAP (2.4 g, 20 mmol), and 200 mL of toluene.

o Cool the mixture in an ice bath and add acetic anhydride (22.5 g, 220 mmol) dropwise with
stirring.

o After the addition, stir the mixture for 1 hour under ice cooling.
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o Wash the reaction mixture successively with water (twice), dilute hydrochloric acid, and
then water.

o Distill off the toluene under reduced pressure to obtain 5-bromopentyl acetate.
* Yield: Quantitative[1]

The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can
then react with an alkyl halide to form an ether.[10]

Experimental Protocol: Synthesis of 5-(Benzyloxy)pentyl Bromide

e Reagents:

[¢]

5-Bromopentan-1-ol (1.0 eq)

o

Sodium hydride (NaH) (1.1 eq)

[e]

Benzyl bromide (1.1 eq)

o

Anhydrous Tetrahydrofuran (THF)
e Procedure:

o To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a
solution of 5-bromopentan-1-ol in THF dropwise at 0 °C.

o Allow the mixture to stir at room temperature for 30 minutes.
o Cool the mixture to 0 °C and add benzyl bromide dropwise.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Carefully quench the reaction with water and extract with diethyl ether.

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate. The product can be purified by column chromatography.
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* Yield: This is a generally high-yielding reaction.

Intramolecular Cyclization

In the presence of a base, 5-bromopentan-1-ol can undergo an intramolecular Williamson
ether synthesis to form tetrahydropyran.[11]

[S-Bromopentan-l-oD Base (€.g.. NaOH) P[Alkoxide intermediate) Intramolecular Sn2 Tetrahydropyran

Click to download full resolution via product page

Intramolecular cyclization of 5-bromopentan-1-ol.

Protecting Group Strategies

To achieve selective reactions at one of the functional groups, the other must be temporarily
protected.

Protection of the Hydroxyl Group

The hydroxyl group is commonly protected as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl
(THP) ether.

Experimental Protocol: TBDMS Protection of 5-Bromopentan-1-ol

e Reagents:

o

5-Bromopentan-1-ol (1.0 eq)

o

tert-Butyldimethylsilyl chloride (TBDMSCI) (1.2 eq)

o

Imidazole (2.5 eq)

[¢]

Anhydrous Dimethylformamide (DMF)

e Procedure:
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o Dissolve 5-bromopentan-1-ol and imidazole in anhydrous DMF under an inert
atmosphere.

o Add TBDMSCI to the solution at room temperature.
o Stir the mixture until the reaction is complete (monitored by TLC).

o Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous
NHa4Cl solution.

o Separate the layers and extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate to give the TBDMS-protected product.

Deprotection of TBDMS Ether: The TBDMS group can be removed using a fluoride source
such as tetrabutylammonium fluoride (TBAF) in THF.

Applications in Multi-Step Synthesis

5-Bromopentan-1-ol is a key building block in the synthesis of various pharmaceuticals and
complex organic molecules. Its bifunctional nature allows it to act as a flexible linker.

Role in the Synthesis of Vorinostat (SAHA)

Vorinostat (Suberoylanilide Hydroxamic Acid) is a histone deacetylase (HDAC) inhibitor used in
cancer therapy.[12] While 5-bromopentan-1-ol is not directly a precursor in the most common
industrial syntheses of Vorinostat, its derivatives with a five-carbon chain are central to the
structure of related HDAC inhibitors. A simplified, conceptual synthetic pathway illustrating how
a bifunctional five-carbon unit similar to that provided by 5-bromopentan-1-ol is incorporated is
shown below. The industrial synthesis of Vorinostat typically starts from suberic acid.[1][6]
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Conceptual synthetic pathway of Vorinostat.

Spectroscopic Data

The following table summarizes key spectroscopic data for 5-bromopentan-1-ol and its
derivatives.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b046803?utm_src=pdf-body-img
https://www.benchchem.com/product/b046803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Compound

'H NMR (6, ppm)

3C NMR (9, ppm)

IR (cm™?)

5-Bromopentan-1-ol

3.65 (t, 2H), 3.42 (t,
2H), 1.90 (p, 2H), 1.57
(m, 2H), 1.48 (m, 2H)

62.5, 33.8, 32.4, 32.3,
24.9

3330 (br, O-H), 2940,
2860 (C-H), 1050 (C-
0), 645 (C-Br)

5-Bromopentyl

Acetate

4.06 (t, 2H), 3.41 (t,
2H), 2.05 (s, 3H), 1.88
(p, 2H), 1.65 (p, 2H),
1.49 (p, 2H)

171.1, 64.1, 33.4,
32.0,27.8,24.4,21.0

2950, 2865 (C-H),
1740 (C=0), 1240 (C-
0), 650 (C-Br)

5-Bromopentanal

9.77 (t, 1H), 3.41 (t,
2H), 2.44 (dt, 2H),
1.90 (p, 2H), 1.74 (p,
2H)

202.5, 43.7, 33.2,
31.8,21.5

2945, 2865, 2720 (C-
H), 1725 (C=0), 650
(C-Br)

5-Bromopentanoic
Acid

11.5 (br s, 1H), 3.41
(t, 2H), 2.38 (t, 2H),
1.90 (p, 2H), 1.70 (p,
2H)

179.8, 33.8, 33.3,
32.0, 23.8

3000 (br, O-H), 2950,
2870 (C-H), 1710
(C=0), 650 (C-Br)

Note: NMR data are approximate and may vary depending on the solvent and instrument.

Conclusion

5-Bromopentan-1-ol is a highly valuable and versatile bifunctional building block in organic
synthesis. Its distinct reactive sites allow for a wide array of chemical transformations, making it
an essential component in the synthesis of complex molecules, including pharmaceuticals and
fine chemicals. A thorough understanding of its reactivity and the strategic use of protecting
groups are key to unlocking its full potential in synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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